molecular formula C10H19ClO2 B13854528 1-Chlorooctan-3-yl acetate

1-Chlorooctan-3-yl acetate

Cat. No.: B13854528
M. Wt: 206.71 g/mol
InChI Key: WUOUIHAEMRHAEM-UHFFFAOYSA-N
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Description

1-Chlorooctan-3-yl acetate is an organic compound with the molecular formula C10H19ClO2 It is an ester formed from the reaction of 1-chlorooctan-3-ol and acetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chlorooctan-3-yl acetate can be synthesized through the esterification of 1-chlorooctan-3-ol with acetic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction, allowing for easier separation and purification of the product.

Chemical Reactions Analysis

Types of Reactions

1-Chlorooctan-3-yl acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 1-chlorooctan-3-ol and acetic acid.

    Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 1-octan-3-yl acetate.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Typically performed with hydrochloric acid or sodium hydroxide under reflux conditions.

    Substitution: Nucleophilic substitution reactions can be carried out using sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Reduction reactions are usually conducted in anhydrous conditions with lithium aluminum hydride in an inert solvent like diethyl ether.

Major Products Formed

    Hydrolysis: 1-Chlorooctan-3-ol and acetic acid.

    Substitution: 1-Octan-3-yl acetate.

    Reduction: 1-Chlorooctan-3-ol.

Scientific Research Applications

1-Chlorooctan-3-yl acetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the effects of ester and halogen functional groups on biological systems.

    Industrial Applications: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-chlorooctan-3-yl acetate involves its interaction with various molecular targets depending on the specific reaction or application. For instance, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In substitution reactions, the chlorine atom is replaced by a nucleophile through an S_N2 mechanism.

Comparison with Similar Compounds

Similar Compounds

    1-Octen-3-yl acetate: An ester with a similar structure but without the chlorine atom.

    1-Chlorooctane: A chlorinated alkane without the ester functional group.

    Octyl acetate: An ester with a similar carbon chain length but without the chlorine atom.

Uniqueness

1-Chlorooctan-3-yl acetate is unique due to the presence of both an ester and a chlorine functional group, which allows it to participate in a wider range of chemical reactions compared to its non-chlorinated counterparts. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

Molecular Formula

C10H19ClO2

Molecular Weight

206.71 g/mol

IUPAC Name

1-chlorooctan-3-yl acetate

InChI

InChI=1S/C10H19ClO2/c1-3-4-5-6-10(7-8-11)13-9(2)12/h10H,3-8H2,1-2H3

InChI Key

WUOUIHAEMRHAEM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCl)OC(=O)C

Origin of Product

United States

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